molecular formula C17H16BrN5O4 B12346475 N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide

Cat. No.: B12346475
M. Wt: 434.2 g/mol
InChI Key: QUDPAWSJLSMNSJ-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide is a complex organic compound that features a pyrazolidine core with various functional groups, including bromine, hydroxyl, nitro, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-nitrophenylhydrazine, followed by cyclization with a suitable carboxamide derivative. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups, along with the pyrazolidine core, distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H16BrN5O4

Molecular Weight

434.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C17H16BrN5O4/c18-12-4-5-16(24)11(6-12)9-19-22-17(25)15-8-14(20-21-15)10-2-1-3-13(7-10)23(26)27/h1-7,9,14-15,20-21,24H,8H2,(H,22,25)/b19-9+

InChI Key

QUDPAWSJLSMNSJ-DJKKODMXSA-N

Isomeric SMILES

C1C(NNC1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1C(NNC1C(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.